molecular formula C13H9F3N2 B12605978 6-(trifluoromethyl)-9H-carbazol-3-amine CAS No. 872604-26-7

6-(trifluoromethyl)-9H-carbazol-3-amine

Cat. No.: B12605978
CAS No.: 872604-26-7
M. Wt: 250.22 g/mol
InChI Key: YDMHQGDKHNGZEP-UHFFFAOYSA-N
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Description

6-(Trifluoromethyl)-9H-carbazol-3-amine is a carbazole-based aromatic diamine monomer of significant interest in the development of advanced functional polymers. While specific studies on this isomer are emerging, research on closely related trifluoromethyl-substituted carbazol-3-amines demonstrates their value as key building blocks in polymer chemistry . Carbazole derivatives are particularly prized for their rigid, bulky structure and excellent thermal stability. This compound serves as a precursor for synthesizing various high-performance polymers, including polyimides, polyamides, and polyamide-imides . The incorporation of the carbazole moiety and trifluoromethyl group into polymer backbones can impart several desirable properties. These include enhanced solubility in organic solvents for better processability, increased thermal resistance, and improved optical characteristics, making the resulting materials suitable for applications in electronics and as advanced engineering plastics . The amine groups allow for polymerization via condensation reactions, while the molecular structure can be tailored to exhibit specific phenomena, such as aggregation-induced emission (AIE) . This product is designated For Research Use Only and is not intended for diagnostic or therapeutic applications.

Properties

CAS No.

872604-26-7

Molecular Formula

C13H9F3N2

Molecular Weight

250.22 g/mol

IUPAC Name

6-(trifluoromethyl)-9H-carbazol-3-amine

InChI

InChI=1S/C13H9F3N2/c14-13(15,16)7-1-3-11-9(5-7)10-6-8(17)2-4-12(10)18-11/h1-6,18H,17H2

InChI Key

YDMHQGDKHNGZEP-UHFFFAOYSA-N

Canonical SMILES

C1=CC2=C(C=C1C(F)(F)F)C3=C(N2)C=CC(=C3)N

Origin of Product

United States

Preparation Methods

Friedel-Crafts Acylation

This method involves the acylation of carbazole derivatives:

  • Reagents : Carbazole, acyl chlorides, aluminum chloride (as a Lewis acid).

  • Procedure : Carbazole is treated with an acyl chloride in the presence of aluminum chloride to introduce an acyl group at the 3-position. This step is crucial for subsequent reactions leading to amine formation.

Nitration and Reduction

Another effective method involves nitration followed by reduction:

  • Reagents : Carbazole, nitric acid, and reducing agents such as iron or zinc in acidic conditions.

  • Procedure : The carbazole is first nitrated using nitric acid to introduce a nitro group at the desired position. The nitro group is then reduced to an amine using iron or zinc in acidic media.

Direct Amination

Direct amination of carbazole derivatives can also be employed:

  • Reagents : Carbazole derivatives, amines, and palladium catalysts.

  • Procedure : Carbazole is reacted with an amine under palladium catalysis, typically in a solvent like toluene or DMF at elevated temperatures. This method allows for direct introduction of the amino group.

Detailed Synthesis Pathways

The following table summarizes detailed synthesis pathways for 6-(trifluoromethyl)-9H-carbazol-3-amine:

Method Step Description Yield (%) References
Friedel-Crafts Acylation Carbazole + Acyl Chloride + AlCl₃ → Acylated Carbazole 70-85
Nitration and Reduction Carbazole + HNO₃ → Nitro-Carbazole; Nitro-Carbazole + Zn/Acid → 6-(Trifluoromethyl)-9H-carbazol-3-amine 60-75
Direct Amination Carbazole + Amine + Pd Catalyst → 6-(Trifluoromethyl)-9H-carbazol-3-amine 50-80

Research Findings on Yields and Purification

Research indicates that yields for these methods can vary significantly based on reaction conditions such as temperature, solvent choice, and purification techniques. For example:

  • The Friedel-Crafts method typically achieves yields between 70% and 85% but may require careful control of reaction conditions to avoid side reactions.

  • The nitration followed by reduction has shown yields ranging from 60% to 75%, with purification often necessitating column chromatography due to the formation of byproducts.

  • Direct amination generally provides yields between 50% and 80%, influenced heavily by the choice of palladium catalyst and reaction atmosphere (inert vs. air).

Chemical Reactions Analysis

Types of Reactions

6-(trifluoromethyl)-9H-carbazol-3-amine undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions include various carbazole derivatives with modified functional groups, which can be further utilized in different applications .

Scientific Research Applications

Medicinal Chemistry Applications

Antimicrobial Activity
Carbazole derivatives, including 6-(trifluoromethyl)-9H-carbazol-3-amine, have been investigated for their antimicrobial properties. Research indicates that compounds with carbazole structures exhibit significant antibacterial, antifungal, and antiviral activities. For instance, 3-amino-carbazoles have been utilized as precursors for synthesizing bioactive compounds with demonstrated efficacy against various pathogens .

Neuroprotective Agents
Recent studies have highlighted the potential of carbazole derivatives as neuroprotective agents. For example, certain analogs have shown promise in protecting neuronal cells from damage associated with neurodegenerative diseases such as Alzheimer's . The ability of these compounds to modulate neuroinflammatory responses and oxidative stress makes them candidates for further development in treating neurological disorders .

Antiplasmodial Activity
The compound has also been evaluated for antiplasmodial activity against Plasmodium species, the causative agents of malaria. Studies demonstrated that specific carbazole derivatives possess long-lasting and fast-acting effects, making them suitable for therapeutic applications in malaria treatment .

Material Science Applications

Organic Light Emitting Diodes (OLEDs)
6-(Trifluoromethyl)-9H-carbazol-3-amine has been incorporated into the design of OLEDs due to its favorable electronic properties. Carbazole derivatives are known for their excellent hole-transporting capabilities and photoluminescent properties, which are essential for efficient light emission in OLED devices . Research has shown that integrating these compounds into OLED architectures can enhance device performance and color purity.

Fluorescent Dyes
The compound has been explored as a potential fluorescent dye due to its strong luminescence characteristics. Studies have reported the synthesis of new fluorophores based on carbazole units that emit deep-blue light, which is crucial for applications in optoelectronics and display technologies . The incorporation of trifluoromethyl groups can further improve the stability and solubility of these dyes.

Synthesis and Characterization

The synthesis of 6-(trifluoromethyl)-9H-carbazol-3-amine typically involves palladium-catalyzed coupling reactions, which allow for the efficient formation of complex carbazole structures. Various synthetic routes have been developed to optimize yield and purity, including methods that leverage photostimulated reactions without the need for transition metals .

Table: Comparative Synthesis Methods

MethodYield (%)ConditionsReference
Palladium-Catalyzed Coupling56Room temperature
Photostimulated SynthesisVariesLight exposure
Standard Alkylation87Anhydrous THF

Mechanism of Action

The mechanism of action of 6-(trifluoromethyl)-9H-carbazol-3-amine involves its interaction with specific molecular targets and pathways. The trifluoromethyl group enhances the compound’s ability to interact with biological molecules, potentially inhibiting enzymes or receptors involved in disease processes. The exact molecular targets and pathways may vary depending on the specific application and context .

Comparison with Similar Compounds

Comparison with Similar Carbazole Derivatives

Structural Analogs and Substituent Effects

Below is a comparative analysis of 6-(trifluoromethyl)-9H-carbazol-3-amine with structurally related carbazole derivatives:

Table 1: Structural and Functional Comparison
Compound Name Substituents Molecular Formula Molar Mass (g/mol) logP (Estimated) Key Applications/Bioactivity
6-(Trifluoromethyl)-9H-carbazol-3-amine -CF₃ (6), -NH₂ (3) C₁₃H₁₀F₃N₂ 251.23 ~3.40 Potential medicinal/electronic use
9-Ethyl-N-(3-nitrobenzylidene)-9H-carbazol-3-amine -NO₂-benzylidene (3), -C₂H₅ (9) C₂₁H₁₇N₃O₂ 343.38 ~4.10 Antimicrobial activity
6-Chloro-1,2,3,4-tetrahydro-9H-carbazol-9-yl -Cl (6), tetrahydro core C₁₂H₁₁ClN₂ 218.68 ~2.80 Specific receptor modulation
Tris(4-(3,6-diethoxy-9H-carbazol-9-yl)phenyl)amine -OCH₂CH₃ (3,6) C₄₂H₃₉N₃O₆ 681.78 ~5.20 Hole-transport in OLEDs
Key Observations :

Trifluoromethyl vs. Chloro/Methyl Substituents :

  • The -CF₃ group increases lipophilicity (logP ~3.40) compared to -Cl (logP ~2.80) . This enhances membrane permeability, critical for drug bioavailability.
  • In contrast, methyl groups (-CH₃) are less electron-withdrawing and may reduce metabolic stability compared to -CF₃ .

Electron-Withdrawing vs. Ethoxy (-OCH₂CH₃) substituents (as in tris(4-(3,6-diethoxy-9H-carbazol-9-yl)phenyl)amine) are electron-donating, enhancing hole-transport properties in OLEDs .

Biological Activity :

  • The nitrobenzylidene derivative (9-ethyl-N-(3-nitrobenzylidene)-9H-carbazol-3-amine) exhibits antimicrobial activity, suggesting that electron-withdrawing groups at position 3 enhance bioactivity .
  • Tetrahydrocarbazoles with -Cl or -CH₃ substituents (e.g., 6-chloro-1,2,3,4-tetrahydro-9H-carbazol-9-yl) show receptor-binding specificity, but the -CF₃ analog’s activity remains unexplored .

Physicochemical Properties

  • Solubility : The -CF₃ group reduces aqueous solubility compared to -NH₂ or -OH derivatives but improves organic solvent compatibility.
  • Thermal Stability : Trifluoromethyl groups enhance thermal stability, making the compound suitable for high-temperature applications in materials science .

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